Rubratoxin B

Description

This compound is a mycotoxin produced by fungi such as Penicillum rubrum and Penicillum purpurogenum, which are common soil fungi that sometimes contaminate animal feeds. This compound has been shown to be hepatotoxic, nephrotoxic, and splenotoxic. (A2985)

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

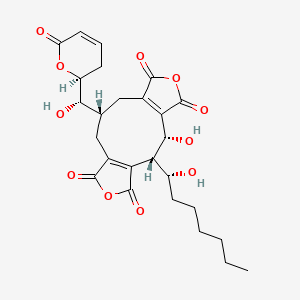

(2R,3S,10S)-2-hydroxy-3-[(1R)-1-hydroxyheptyl]-10-[(S)-hydroxy-[(2S)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O11/c1-2-3-4-5-7-15(27)20-18-13(23(31)36-25(18)33)10-12(21(29)16-8-6-9-17(28)35-16)11-14-19(22(20)30)26(34)37-24(14)32/h6,9,12,15-16,20-22,27,29-30H,2-5,7-8,10-11H2,1H3/t12-,15+,16-,20+,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTBTDVZNGBSNG-RETZLTROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3=O)C(C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H]([C@H]1[C@H](C2=C(C[C@H](CC3=C1C(=O)OC3=O)[C@@H]([C@@H]4CC=CC(=O)O4)O)C(=O)OC2=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019060 |

Source

|

| Record name | Rubratoxin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White powder; [MSDSonline] |

Source

|

| Record name | Rubratoxin B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

PARTIALLY SOL IN WATER, FAIRLY SOL IN ALC & ESTERS & VERY SOL IN ACETONE /RUBRATOXINS/, INSOL IN OILS OR CHLOROFORM /RUBRATOXINS/ |

Source

|

| Record name | RUBRATOXIN B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALIZES FROM DIETHYL ETHER AS ROSETTES OF NEEDLES; FROM BENZENE & ETHYL ACETATE AS LONG LATHES; HEXAGONAL PLATES FROM AMYL ACETATE, Crystalline | |

CAS No. |

21794-01-4 |

Source

|

| Record name | Rubratoxin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21794-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubratoxin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021794014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RUBRATOXIN B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rubratoxin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4R*,5S*(R*),10S*[S*(S*)]]-(+)-10-[(3,6-dihydro-6-oxo-2H-pyran-2-yl)hydroxymethyl]-5,9,10,11-tetrahydro-4-hydroxy-5-(1-hydroxyheptyl)-1H-cyclonona[1,2-c:5,6-c']difuran-1,3,6,8(4H)-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUBRATOXIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J38U4758MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RUBRATOXIN B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

168-170 °C (dec.) |

Source

|

| Record name | RUBRATOXIN B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Rubratoxin B: A Technical Guide to its Discovery, History, and Scientific Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubratoxin B is a mycotoxin produced by the fungi Penicillium rubrum and Penicillium purpurogenum. Historically implicated in veterinary mycotoxicoses, this secondary metabolite has garnered significant scientific interest due to its potent biological activities. This technical guide provides an in-depth overview of the discovery and history of this compound, detailing its isolation, purification, and characterization. Furthermore, it elucidates its mechanism of action, focusing on its role as a protein phosphatase 2A inhibitor, an inducer of oxidative stress, and an activator of key signaling pathways involved in cellular apoptosis. This document synthesizes quantitative toxicological data and presents detailed experimental protocols for the study of this compound, intended to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development.

Discovery and History

The story of this compound begins not with its isolation, but with the investigation of mysterious animal illnesses. In the 1950s, outbreaks of a hemorrhagic disease in swine and other livestock in the southeastern United States were linked to the consumption of moldy corn. Early investigations identified Penicillium rubrum as a likely causative agent. These initial findings spurred research into the toxic metabolites produced by this fungus, leading to the eventual discovery of the rubratoxins.

A significant milestone in this journey was the work of Townsend and colleagues in 1966, who successfully isolated and characterized two related toxic compounds from P. rubrum, which they named Rubratoxin A and this compound.[1] Subsequent research confirmed that this compound is the major, more toxic metabolite of the two.[2] These early studies laid the groundwork for decades of research into the chemical properties, biosynthesis, and biological effects of this potent mycotoxin.

Historical Milestones:

-

1950s: Outbreaks of hemorrhagic disease in livestock are linked to moldy feed, with Penicillium rubrum identified as a key fungal contaminant.[3]

-

1966: Townsend et al. isolate and characterize Rubratoxin A and B from P. rubrum.[1]

-

1968: The chemical structure of this compound is proposed.

-

1970s-1980s: Extensive toxicological studies establish the hepatotoxic, nephrotoxic, and splenotoxic effects of this compound in various animal models.[4]

-

2010: Research by Wada et al. identifies this compound as a specific, albeit modest, inhibitor of protein phosphatase 2A (PP2A), providing a key insight into its mechanism of action.

Physicochemical Properties and Characterization

This compound is a complex polycyclic molecule with the chemical formula C₂₆H₃₀O₁₁. It possesses two α,β-unsaturated lactone rings, which are crucial for its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₀O₁₁ | |

| Molar Mass | 518.51 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | Very soluble in acetone; moderately soluble in alcohols and esters; sparingly soluble in water; insoluble in non-polar solvents. | |

| UV max (acetonitrile) | 251 nm |

Characterization Techniques:

-

Thin-Layer Chromatography (TLC): A common method for the initial detection and separation of this compound from crude extracts.

-

High-Performance Liquid Chromatography (HPLC): Used for the quantification and purification of this compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the elucidation of the detailed chemical structure of this compound.

Experimental Protocols

Production, Isolation, and Purification of this compound

This protocol is based on methodologies developed for the production and purification of this compound from Penicillium rubrum cultures.

3.1.1. Fungal Culture and Toxin Production

-

Culture Medium: Prepare Mosseray's simplified Raulin solution supplemented with 2.5% malt extract. This medium has been shown to support high yields of this compound.

-

Inoculation: Inoculate the sterile medium with a spore suspension of Penicillium rubrum.

-

Incubation: Incubate the cultures under stationary conditions at room temperature for 21-28 days. Aeration is a critical factor, and stationary cultures have been found to yield higher toxin production compared to shake cultures.

3.1.2. Extraction

-

Filtration: After the incubation period, separate the fungal mycelium from the culture broth by filtration.

-

Acidification: Adjust the pH of the culture filtrate to 1.5 with a suitable acid. This will cause the this compound to precipitate.

-

Solvent Extraction: Perform a liquid-liquid extraction of the acidified filtrate with ethyl ether. Repeat the extraction multiple times to ensure complete recovery of the toxin.

-

Concentration: Combine the ether extracts and evaporate the solvent under reduced pressure to obtain a crude extract of this compound.

3.1.3. Purification and Crystallization

-

Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a solvent system such as acetic acid-methanol-chloroform (e.g., 2:10:90 v/v/v) to separate this compound from other metabolites and pigments.

-

Fraction Collection and Analysis: Collect fractions from the column and analyze them for the presence of this compound using TLC.

-

Crystallization: Pool the fractions containing pure this compound and evaporate the solvent. Dissolve the residue in a minimal amount of hot acetone and allow it to cool slowly to induce crystallization. The resulting crystals can be collected by filtration and dried.

Experimental Workflow for this compound Isolation and Purification

References

Penicillium rubrum as a Source of Rubratoxin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Penicillium rubrum as a biological source for the mycotoxin Rubratoxin B. The document covers the biology of the fungus, optimal production conditions for the toxin, detailed biochemical properties, and comprehensive experimental protocols for its isolation, purification, and analysis. Furthermore, it delves into the toxicological effects and known mechanisms of action of this compound, offering valuable insights for researchers in toxicology and pharmacology.

Introduction to Penicillium rubrum and this compound

Penicillium rubrum is a species of filamentous fungi belonging to the genus Penicillium. It is commonly found in soil and on decaying organic matter, including grains like corn and soybeans[1]. This species is notable for its production of several secondary metabolites, the most significant of which are the rubratoxins, particularly this compound[1].

This compound is a potent mycotoxin known for its hepatotoxic, nephrotoxic, and splenotoxic effects[2]. It has garnered significant interest in the scientific community due to its complex chemical structure and its profound biological activities, which include cytotoxicity, inhibition of cell proliferation, and induction of apoptosis[2]. This guide focuses on the practical aspects of working with Penicillium rubrum to produce, isolate, and study this compound.

Production of this compound from Penicillium rubrum

The production of this compound by P. rubrum is highly dependent on specific culture conditions. Stationary liquid cultures have been found to be more effective than shake flasks or fermentors with restricted aeration[3].

Several studies have identified the key environmental and nutritional factors that influence the yield of this compound. Mosseray's simplified Raulin solution supplemented with malt extract has been shown to be an effective medium for high-yield production.

Table 1: Quantitative Data on this compound Production

| Parameter | Value | Reference |

| Maximum Reported Yield | 874.7 mg/L | |

| Alternate Reported Yield | 552.0 mg/500 mL | |

| Optimal Incubation Time | 21 days | |

| Optimal Temperature | Ambient Temperature | |

| Zinc Requirement | ≥ 0.4 mg/L | |

| Effect of Iron Sulfate Absence | 50-fold reduction in yield | |

| Optimal pH | 5.5 |

This protocol is synthesized from established methods for achieving high yields of this compound.

-

Media Preparation: Prepare Mosseray's simplified Raulin solution. For each liter of distilled water, add the appropriate salts and nutrients. Supplement the medium with 2.5% (w/v) malt extract broth. Sterilize the medium by autoclaving.

-

Inoculation: Inoculate the sterile medium with a spore suspension or mycelial fragments of Penicillium rubrum (e.g., strain NRRL A-11785).

-

Incubation: Incubate the cultures under stationary conditions at ambient temperature for up to 21 days. The appearance of an orange to red pigmentation in the culture often coincides with toxin production.

-

Monitoring: Periodically and aseptically, samples can be withdrawn to measure pH and toxin concentration to determine the optimal harvest time.

Physicochemical Properties of this compound

This compound is a complex polyketide-derived mycotoxin. Its chemical properties are essential for designing effective extraction and detection methods.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₀O₁₁ | |

| Molecular Weight | 518.5 g/mol | |

| Melting Point | 176°C | |

| IUPAC Name | (2R,3S,10S)-2-hydroxy-3-[(1R)-1-hydroxyheptyl]-10-[(S)-hydroxy-[(2S)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6,14-dioxatricyclo[10.3.0.0⁴,⁸]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone | |

| CAS Number | 21794-01-4 |

Isolation and Purification of this compound

The recovery of pure this compound from culture filtrates involves several key steps, including extraction and chromatographic purification.

This protocol is based on methods described for the efficient recovery of crystalline this compound.

-

Acidification and Extraction:

-

Filter the fungal culture to separate the mycelium from the culture filtrate.

-

Concentrate the filtrate under reduced pressure.

-

Adjust the pH of the concentrated filtrate to 1.5 with a suitable acid. This will cause the toxin to precipitate if abundant.

-

Perform a liquid-liquid extraction of the acidified concentrate with ethyl ether. Repeat the extraction multiple times to ensure complete recovery.

-

-

Column Chromatography:

-

Pool the ethyl ether extracts and evaporate to dryness.

-

Redissolve the crude extract in a minimal amount of a suitable solvent.

-

Apply the concentrated extract to a silica gel column to separate the toxin from pigments and other impurities.

-

Elute the column with a solvent system such as glacial acetic acid-methanol-chloroform (2:20:80, v/v/v).

-

-

Recrystallization:

-

Collect the fractions containing this compound (monitored by TLC).

-

Evaporate the solvent from the purified fractions.

-

Recrystallize the resulting solid from acetone to obtain pure, crystalline this compound.

-

Analytical Methods for Detection and Quantification

Accurate detection and quantification of this compound are crucial for research and safety assessment. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed methods.

Table 3: Analytical Methods and Parameters for this compound

| Method | Details | Detection Limit | Reference |

| HPLC | Reversed-phase column; Mobile phase: acetonitrile-water-ethyl acetate (11:9.9:3); UV detection at 254 nm | 3-5 ng | |

| TLC | Adsorbent: Silica Gel HF254; Solvent: glacial acetic acid-methanol-chloroform (2:20:80, v/v/v); Detection: UV light | Not specified | |

| Multimycotoxin TLC | Solvent: acetonitrile/acetic acid (100:2, v/v) | 10 mg/kg in corn |

This protocol is adapted from a validated method for the analysis of rubratoxins.

-

Sample Preparation: Dissolve the purified toxin or extract in the mobile phase. For biological samples like urine or plasma, perform an initial extraction. For urine, adjust the pH to 2 before extraction. For plasma, treat with 3 N HCl followed by ethyl acetate extraction.

-

Chromatographic Conditions:

-

Column: Small-particle (10 µm) reversed-phase column.

-

Mobile Phase: Acetonitrile-water-ethyl acetate (11:9.9:3).

-

Detection: UV absorbance at 254 nm.

-

-

Quantification: Create a standard curve using known concentrations of pure this compound. The relationship between peak height/area and quantity is linear over a range of 0.05-5 µg.

Toxicology and Mechanism of Action

This compound exhibits significant toxicity in animal models, primarily targeting the liver, kidneys, and spleen.

Table 4: Toxicological Data for this compound

| Parameter | Value | Species | Route | Reference |

| LD₅₀ | 0.22-0.43 mg/kg | Mouse | Intraperitoneal | |

| LD₅₀ | < 1.0 mg/kg | Not specified | Not specified |

This compound's toxicity stems from its ability to interfere with fundamental cellular processes:

-

Inhibition of Protein Phosphatase 2A (PP2A): Rubratoxins are known inhibitors of PP2A, a critical enzyme in cellular signal transduction.

-

Induction of Fatty Acid Oxidation Disorder (FAOD)-like Symptoms: In mice, this compound causes hypoglycemia and fatty liver. It depletes hepatic glycogen by inhibiting the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK) at the transcriptional level.

-

Inhibition of ATPase: The toxin has been shown to inhibit Na+-K+-ATPase and Mg++-ATPase activities in the brain, kidney, and liver, which may contribute to its toxic action.

-

Induction of Oxidative Stress and DNA Repair: In mouse brain tissue, this compound has been reported to elicit antioxidative and DNA repair responses.

Conclusion

Penicillium rubrum remains a crucial source for obtaining this compound for research purposes. Understanding the optimal conditions for its production and the detailed protocols for its purification and analysis are fundamental for any investigation into its toxicological or pharmacological properties. The ability of this compound to modulate key cellular signaling pathways, such as those involved in glucose metabolism and protein phosphorylation, makes it a valuable tool for studying these processes. However, its potent toxicity necessitates careful handling and containment procedures in a laboratory setting. This guide provides a comprehensive foundation for professionals working with this potent mycotoxin.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Rubratoxin B Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubratoxin B, a potent mycotoxin produced by fungi such as Penicillium rubrum and Penicillium purpurogenum, has garnered significant attention due to its hepatotoxic, nephrotoxic, and splenotoxic effects. Understanding its biosynthetic pathway is crucial for developing strategies to control its production in food and feed, as well as for exploring its potential pharmacological applications. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, including its proposed intermediates, the genetic framework, and detailed experimental protocols for its investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a complex process involving a polyketide synthase (PKS) pathway. While the complete pathway has not been fully elucidated and experimentally verified, a putative model has been proposed based on the identification of a biosynthetic gene cluster (BGC) and feeding studies.

An early hypothesis suggests the pathway initiates with the condensation of decanoic acid and oxaloacetic acid, which then undergoes a series of transformations including dehydration, decarboxylation, and oxidation to form an intermediate anhydride. This anhydride is then proposed to dimerize and undergo further oxidation to yield the rubratoxin backbone. More recent genomic data points towards a pentaketide origin for the core structure.

The identified biosynthetic gene cluster in Talaromyces stipitatus, which shows high homology to a cluster in Penicillium dangeardii, contains genes predicted to encode key enzymes for the synthesis of the rubratoxin scaffold. These include a polyketide synthase, oxidoreductases, and other tailoring enzymes. One notable enzyme identified is a multi-domain ferric reductase (RbtH), which is implicated in the reduction of a carbonyl group, a step that may be crucial in the formation of related compounds like rubratoxin A.

Below is a diagram illustrating the hypothesized biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of published quantitative data on the concentrations of specific intermediates in the this compound biosynthesis pathway. However, studies on the production of this compound by Penicillium rubrum have provided some data on the overall yield under different culture conditions.

| Culture Condition | This compound Yield (mg/L) | Reference |

| Yeast Extract Sucrose (YES) Medium, pH 5.5 | Varies with strain and time | [1] |

| Sabouraud Dextrose Yeast Extract (SDYE) Medium | Generally lower than YES medium | [1] |

| YES Medium + Gamma-irradiation (1.0 kGy) | Not detected | [1] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification and Characterization of the Biosynthetic Gene Cluster

Objective: To identify and sequence the complete biosynthetic gene cluster responsible for this compound production.

Methodology:

-

Genomic DNA Extraction: High-quality genomic DNA is extracted from a known this compound-producing strain of Penicillium rubrum or Talaromyces stipitatus.

-

Genome Sequencing: The extracted DNA is subjected to whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality, contiguous genome assembly.

-

Bioinformatic Analysis: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The search is focused on clusters containing a polyketide synthase (PKS) gene, as this is the predicted core of the this compound pathway.

-

Gene Annotation: The genes within the candidate BGC are annotated based on homology to known enzymes involved in secondary metabolism, such as PKSs, oxidoreductases, transcription factors, and transporters.

Functional Analysis of Biosynthetic Genes via Gene Knockout

Objective: To determine the function of individual genes within the BGC by observing the effect of their deletion on this compound production and the accumulation of intermediates.

Methodology:

-

Construction of Gene Deletion Cassettes: Deletion cassettes for target genes (e.g., the core PKS gene, putative oxidoreductases) are constructed using homologous recombination techniques. These cassettes typically contain a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene.

-

Fungal Transformation: Protoplasts of the this compound-producing fungus are generated and transformed with the gene deletion cassettes using methods such as polyethylene glycol (PEG)-mediated transformation or Agrobacterium tumefaciens-mediated transformation (ATMT).

-

Selection and Verification of Mutants: Transformants are selected on a medium containing the appropriate antibiotic. Successful gene deletion is confirmed by PCR analysis and Southern blotting.

-

Metabolite Analysis: The wild-type and mutant strains are cultured under conditions conducive to this compound production. The culture extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare their metabolite profiles. The absence of this compound and the potential accumulation of a biosynthetic intermediate in the mutant strain provide evidence for the function of the deleted gene.

Heterologous Expression of the Biosynthetic Gene Cluster

Objective: To express the entire this compound BGC in a heterologous host to confirm its role in biosynthesis and to facilitate the isolation of intermediates.

Methodology:

-

Cloning of the BGC: The entire BGC is cloned from the genomic DNA of the producing organism. This can be achieved through techniques such as Transformation-Associated Recombination (TAR) in yeast or by using long-range PCR and Gibson assembly.

-

Vector Construction: The cloned BGC is inserted into an appropriate expression vector for the chosen heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae). The vector should contain a strong, inducible promoter to drive the expression of the biosynthetic genes.

-

Host Transformation: The expression vector is introduced into the heterologous host.

-

Culture and Induction: The transformed host is cultured, and the expression of the BGC is induced.

-

Metabolite Analysis: The culture extract is analyzed by HPLC and LC-MS to detect the production of this compound and any novel intermediates.

Conclusion

The biosynthesis of this compound is a complex process that is beginning to be unraveled through genomic and bioinformatic approaches. While a definitive pathway with all intermediates characterized is yet to be established, the identification of the biosynthetic gene cluster provides a critical roadmap for future research. The application of the detailed experimental protocols outlined in this guide, particularly gene knockout and heterologous expression studies, will be instrumental in fully elucidating the step-by-step enzymatic reactions that lead to the formation of this important mycotoxin. This knowledge will not only aid in the development of strategies to mitigate its contamination but also open avenues for the bioengineering of novel, bioactive molecules.

References

Unraveling the Toxicological Profile of Rubratoxin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubratoxin B is a mycotoxin produced by various fungi of the Penicillium genus, notably Penicillium rubrum and Penicillium purpurogenum.[1] These molds are common contaminants of animal feed and foodstuffs, raising concerns about potential exposure and subsequent toxicity in both animals and humans. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing key data, detailing experimental approaches, and visualizing its mechanisms of action to support further research and risk assessment.

Executive Summary

This compound exhibits significant toxicity, primarily targeting the liver, kidneys, and spleen.[1] Its core mechanisms of action involve the potent inhibition of protein phosphatase 2A (PP2A) and the induction of oxidative stress, culminating in cellular apoptosis.[2][3] This guide synthesizes the available quantitative toxicological data, outlines the methodologies employed in key toxicological studies, and presents visual representations of the known signaling pathways and experimental workflows.

Quantitative Toxicological Data

The acute toxicity of this compound has been evaluated in several animal models. The following tables summarize the available quantitative data.

Table 1: Acute Lethal Dose (LD50) of this compound

| Species | Route of Administration | Vehicle | LD50 (mg/kg body weight) | Reference(s) |

| Mouse | Intraperitoneal (i.p.) | Dimethylsulfoxide (DMSO) | 0.31 (0.22-0.43) | [4] |

| Mouse (male) | Intraperitoneal (i.p.) | Propylene glycol | 1.42 | |

| Hamster (Syrian golden) | Intraperitoneal (i.p.) | Dimethylsulfoxide (DMSO) | 0.4 (0.2-0.8) |

Table 2: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Metric | Value (µM) | Reference(s) |

| Protein Phosphatase 2A (PP2A) | IC50 | 2.95 | |

| Protein Phosphatase 2A (PP2A) | Ki | 3.1 |

Note: A No-Observed-Adverse-Effect Level (NOAEL) for this compound has not been definitively established in the reviewed literature.

Mechanism of Action and Signaling Pathways

The toxicity of this compound is underpinned by two primary mechanisms: the inhibition of Protein Phosphatase 2A (PP2A) and the induction of oxidative stress.

Protein Phosphatase 2A (PP2A) Inhibition

This compound is a specific, albeit modest, inhibitor of the serine/threonine phosphatase PP2A. PP2A is a crucial regulator of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. By inhibiting PP2A, this compound disrupts the phosphorylation-dephosphorylation balance within the cell, leading to the hyperphosphorylation of various substrate proteins and subsequent cellular dysfunction.

Oxidative Stress Induction

This compound has been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This leads to damage of cellular components, including lipids, proteins, and DNA.

Downstream Signaling Effects

The inhibition of PP2A and induction of oxidative stress by this compound converge on downstream signaling pathways that regulate cellular metabolism and survival. For instance, in mice, this compound treatment leads to a significant reduction in the levels of the phosphorylated (active) form of CREB (cAMP response element-binding protein) and C/EBPα (CCAAT/enhancer-binding protein alpha) in the liver. These transcription factors are critical for the expression of genes involved in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK). The downregulation of this pathway contributes to the observed hypoglycemia and hepatic glycogen depletion in this compound-treated animals.

Experimental Protocols

While detailed, step-by-step experimental protocols are not consistently provided in the reviewed literature, this section outlines the general methodologies employed in key toxicological studies of this compound.

Acute Toxicity (LD50) Determination

-

Objective: To determine the median lethal dose (LD50) of this compound.

-

Animal Model: Typically mice or hamsters.

-

Procedure:

-

Animals are divided into groups and administered single doses of this compound at varying concentrations.

-

The toxin is typically dissolved in a vehicle such as dimethylsulfoxide (DMSO) or propylene glycol and administered via intraperitoneal (i.p.) injection.

-

A control group receives the vehicle only.

-

Animals are observed for a specified period (e.g., 7 days), and mortality is recorded.

-

The LD50 value is calculated using statistical methods (e.g., probit analysis).

-

References

- 1. This compound | C26H30O11 | CID 11969548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rubratoxin A specifically and potently inhibits protein phosphatase 2A and suppresses cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rubratoxin - Wikipedia [en.wikipedia.org]

- 4. This compound mycotoxicosis in the Swiss ICR mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Rubratoxin B

Introduction

This compound is a mycotoxin produced by fungi such as Penicillium rubrum and Penicillium purpurogenum, which are sometimes found as contaminants in animal feeds[1][2]. It is known for its hepatotoxic, nephrotoxic, and splenotoxic effects, causing congestive, hemorrhagic, and degenerative lesions[1]. While its toxicity is well-documented, recent studies have also suggested potential anticancer and antimetastatic properties, making its mechanism of action a subject of significant interest for toxicologists and drug development professionals alike[1][3]. This guide provides a detailed examination of the molecular mechanisms underlying this compound's biological activities, supported by quantitative data, experimental protocols, and visual diagrams of key pathways.

Induction of Oxidative Stress and Cellular Response

A primary mechanism of this compound's toxicity involves the induction of oxidative stress. It is believed to interfere with the mitochondrial electron transport chain, leading to an increased generation of reactive oxygen species (ROS) and a decrease in ATP production. This disruption of mitochondrial respiration is a key trigger for subsequent cellular damage.

In a study on mice, a single dose of this compound led to an unexpected biological response. Instead of observing increased oxidative damage, researchers found that the brain initiated robust protective measures. This included a significant upregulation of superoxide dismutase (SOD), a major scavenger of oxygen radicals, across all brain regions. Furthermore, there was an observed increase in oxidative DNA repair mechanisms, specifically involving the enzyme 8-oxoguanine DNA glycosylase (OGG1), in several brain regions. This suggests a compensatory antioxidant and DNA repair response to the toxin-induced oxidative stress.

Experimental Protocol: Assessment of Oxidative Stress in Mouse Brain

-

Animal Model: Male mice.

-

Dosing: A single intraperitoneal injection of this compound.

-

Time Point: Tissues were analyzed 24 hours after administration.

-

Parameters Measured:

-

Oxidative DNA Damage: Levels of 8-oxodG (8-oxo-7,8-dihydro-2'-deoxyguanosine) were measured as a marker.

-

Lipid Peroxidation: Assessed as an indicator of damage to lipids.

-

Enzyme Activity: Superoxide dismutase (SOD) and 8-oxoguanine DNA glycosylase (OGG1) activities were measured across six different brain regions.

-

-

Methodology: Specific assays for each parameter were conducted on homogenized brain tissue samples.

References

An In-Depth Technical Guide to the Known Biological Activities of Rubratoxin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubratoxin B, a mycotoxin produced by Penicillium species, exhibits a wide range of biological activities, primarily characterized by its hepatotoxic, nephrotoxic, and splenotoxic effects.[1] At the cellular level, it is known to be cytotoxic, inhibit cell proliferation, and induce apoptosis.[1] The multifaceted mechanisms of action of this compound include the inhibition of key cellular enzymes such as protein phosphatase 2A (PP2A) and Na+/K+-transporting ATPases, as well as the modulation of cellular stress responses and signaling pathways.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved.

Toxicological Profile

This compound is a potent toxin with a range of adverse effects on various organs. Its toxicity has been demonstrated in several animal models.

Organ Toxicity

-

Hepatotoxicity, Nephrotoxicity, and Splenotoxicity: this compound is known to cause congestive, hemorrhagic, and degenerative lesions in the liver, kidneys, and spleen.[1] Studies in Swiss ICR mice have shown that intraperitoneal administration leads to hepatic and splenic congestion, as well as renal tubular degeneration.

Acute Toxicity

The acute toxicity of this compound has been quantified in various animal models, with the LD50 (the dose causing death in 50% of the test subjects) varying by species and route of administration.

| Animal Model | Route of Administration | LD50 (mg/kg) | Vehicle |

| Mouse (ICR) | Intraperitoneal (i.p.) | 0.31 (0.22-0.43) | Dimethylsulfoxide |

| Mouse | Intraperitoneal (i.p.) | 1.42 | Propylene glycol |

Table 1: Acute Toxicity (LD50) of this compound in Mice.

Cellular and Molecular Mechanisms of Action

This compound exerts its biological effects through the modulation of several key cellular processes and signaling pathways.

Enzyme Inhibition

A primary mechanism of this compound's toxicity and biological activity is its ability to inhibit crucial cellular enzymes.

This compound is a specific, albeit weak, inhibitor of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase involved in regulating numerous cellular processes. Its inhibitory activity is significantly lower than its analog, Rubratoxin A.

| Parameter | Value |

| IC50 | 2.95 µM |

| Ki | 3.1 µM |

Table 2: Inhibitory Activity of this compound against Protein Phosphatase 2A (PP2A).

The inhibition of PP2A by this compound can lead to the hyperphosphorylation of various substrate proteins, disrupting cellular signaling and contributing to its cytotoxic effects.

This compound inhibits the activity of (Na+-K+)-stimulated ATPase in a dose-dependent manner. This inhibition is competitive with respect to Na+ and K+ ions.

| Parameter | Value | System |

| IC50 | 6 x 10⁻⁶ M | Mouse brain microsomes |

Table 3: Inhibitory Activity of this compound against Na+/K+-ATPase.

Induction of Apoptosis

This compound is a known inducer of apoptosis, or programmed cell death. This has been observed in various cell lines, including human leukemia HL-60 cells. The induction of apoptosis is a key contributor to its cytotoxic and antitumor effects.

Effects on Cell Proliferation and the Cell Cycle

This compound hinders cell proliferation. This effect is often linked to its ability to induce cell cycle arrest, preventing cells from progressing through the stages of division.

Modulation of Oxidative Stress

The role of this compound in oxidative stress is complex. While some mycotoxins are known to induce oxidative stress, studies on this compound have shown that it can also elicit antioxidative and DNA repair responses in mouse brain.

Effects on Glycogen Metabolism

In mice, this compound has been shown to cause hypoglycemia and deplete hepatic glycogen stores. This is attributed to the inhibition of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis. This effect is linked to the reduced levels of the transcription factors phospho-CREB and C/EBPα.

Signaling Pathways Modulated by this compound

The biological activities of this compound are mediated through its influence on several critical signaling pathways.

PP2A Inhibition-Mediated Signaling

The inhibition of PP2A by this compound is a central event that can trigger a cascade of downstream signaling events. PP2A is a negative regulator of many signaling pathways, and its inhibition leads to the sustained phosphorylation and activation of various kinases.

MAPK Signaling in Apoptosis

Mitogen-activated protein kinase (MAPK) signaling pathways, including the JNK, p38, and ERK pathways, are crucial regulators of apoptosis. While direct studies on this compound's comprehensive effect on the MAPK cascade are limited, its known induction of apoptosis suggests a likely involvement of these pathways, potentially downstream of cellular stress or PP2A inhibition.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Cytotoxicity Assessment using MTT Assay

This protocol is adapted for assessing the cytotoxicity of this compound on a cell line such as HepG2 human hepatoma cells.

-

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

-

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentration of DMSO should be less than 0.5%.

-

After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is designed for detecting apoptosis in a suspension cell line like HL-60 human promyelocytic leukemia cells treated with this compound.

-

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

-

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.

-

Materials:

-

HL-60 cells

-

RPMI-1640 medium with 10% FBS

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in a culture flask.

-

Treat the cells with the desired concentrations of this compound for 24, 48, or 72 hours. Include an untreated control.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of PP2A by this compound.

-

Objective: To determine the inhibitory effect of this compound on PP2A activity.

-

Principle: The assay measures the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), by PP2A. The product, p-nitrophenol, is yellow and can be quantified by measuring the absorbance at 405 nm.

-

Materials:

-

Purified PP2A enzyme

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl₂, 1 mM MnCl₂, 0.5 mg/mL BSA)

-

p-Nitrophenyl phosphate (pNPP) solution

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 10 µL of the this compound dilutions to the appropriate wells. Include a control with no inhibitor.

-

Add 20 µL of the PP2A enzyme solution to each well and incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding 50 µL of the pNPP substrate solution.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of PP2A inhibition for each concentration of this compound relative to the control.

-

Determine the IC50 value from the dose-response curve.

-

Conclusion

This compound is a mycotoxin with significant and diverse biological activities. Its toxicity at the organ and cellular levels is well-documented, and its mechanisms of action, particularly the inhibition of key enzymes like PP2A and Na+/K+-ATPase, are central to its effects. The induction of apoptosis and inhibition of cell proliferation further underscore its potential impact on cellular homeostasis. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating the toxicological properties of this compound and for professionals in drug development exploring its potential as a lead compound or a tool for studying cellular signaling. Further research is warranted to fully elucidate the intricate signaling networks modulated by this mycotoxin and to explore its potential therapeutic applications, particularly in the context of its pro-apoptotic and anti-proliferative properties.

References

Unveiling the Nephrotoxic Profile of Rubratoxin B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubratoxin B, a mycotoxin produced by Penicillium species such as Penicillium rubrum and Penicillium purpurogenum, poses a significant threat to animal and human health. While its hepatotoxic and splenotoxic effects are well-documented, the nephrotoxic potential of this compound warrants in-depth investigation for comprehensive risk assessment and the development of potential therapeutic interventions. This technical guide provides a detailed overview of the current understanding of this compound-induced nephrotoxicity, focusing on its molecular mechanisms, experimental evaluation, and key signaling pathways.

Core Toxicological Profile

This compound is recognized as a cytotoxic mycotoxin that impedes cell proliferation and triggers apoptosis.[1] Its toxic effects extend to multiple organs, with the kidneys being a primary target.[1] Exposure to this compound leads to congestive, hemorrhagic, and degenerative lesions in the kidneys.[1]

Quantitative Toxicological Data

The following table summarizes the available quantitative data on the toxicity of this compound, primarily from studies conducted in mice.

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 | 0.31 (0.22-0.43) mg/kg body weight | ICR Mice | Intraperitoneal | [1] |

| ID50 (Na+-K+ ATPase inhibition) | 1.17 µmol | Mouse (in vivo) | Not specified | [1] |

| ID50 (Oligomycin-sensitive Mg++ ATPase inhibition) | 2.57 µmol | Mouse (in vivo) | Not specified | |

| ID50 (Oligomycin-insensitive Mg++ ATPase inhibition) | 8.35 µmol | Mouse (in vivo) | Not specified |

Histopathological Findings

Histopathological examination of kidney tissue from animals exposed to this compound reveals significant damage, primarily targeting the renal tubules. Key findings include:

-

Renal Tubular Degeneration: Mild to severe degenerative changes in the epithelial cells of the renal tubules are consistently observed.

-

Renal Tubular Necrosis: In more severe cases, exposure leads to the death of tubular epithelial cells.

-

Pallor and Mottling of the Kidneys: Gross examination of the kidneys often shows a pale and mottled appearance, indicative of underlying tissue damage.

Molecular Mechanisms and Signaling Pathways

While the precise molecular mechanisms of this compound-induced nephrotoxicity are still under investigation, evidence suggests the involvement of several key pathways, primarily revolving around oxidative stress and apoptosis.

Oxidative Stress

Similar to other nephrotoxic mycotoxins, this compound is believed to induce oxidative stress in renal cells. This is likely due to the generation of reactive oxygen species (ROS) that overwhelm the cellular antioxidant defense mechanisms. The resulting oxidative damage can affect lipids, proteins, and DNA, leading to cellular dysfunction and death.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a critical defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. It is plausible that this compound disrupts this pathway, leading to increased susceptibility to oxidative damage.

Apoptosis

This compound is a known inducer of apoptosis, or programmed cell death. In the context of the kidney, this leads to the elimination of damaged renal tubular cells. The primary mechanism is likely the intrinsic or mitochondrial pathway of apoptosis.

Exposure to this compound can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to the execution of the apoptotic program.

Experimental Protocols

This section outlines key experimental protocols for investigating the nephrotoxic effects of this compound.

In Vivo Animal Model of Nephrotoxicity

Objective: To induce and evaluate this compound-induced nephrotoxicity in a rodent model.

Animal Model: Male ICR mice (6-8 weeks old).

Protocol:

-

Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

-

Toxin Preparation: Dissolve this compound in a suitable vehicle such as dimethyl sulfoxide (DMSO).

-

Dosing:

-

Acute Study: Administer a single intraperitoneal (i.p.) injection of this compound at varying doses (e.g., 0.1, 0.2, 0.4 mg/kg body weight) to determine the LD50. A control group should receive the vehicle only.

-

Sub-acute Study: Administer daily i.p. injections of this compound at sublethal doses (e.g., 25%, 50%, and 75% of the LD50) for a specified period (e.g., 7 days).

-

-

Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

-

Sample Collection: At the end of the study period, euthanize the animals and collect blood and kidney tissues.

-

Blood: Collect blood via cardiac puncture for serum separation. Analyze serum for renal function biomarkers such as blood urea nitrogen (BUN) and creatinine.

-

Kidney Tissue: Perfuse the kidneys with ice-cold saline. One kidney can be fixed in 10% neutral buffered formalin for histopathological analysis, while the other can be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.

-

In Vitro Renal Cell Culture Cytotoxicity Assay

Objective: To assess the direct cytotoxic effects of this compound on renal cells.

Cell Line: Human kidney proximal tubular epithelial cells (e.g., HK-2) or porcine kidney cells (e.g., LLC-PK1).

Protocol:

-

Cell Culture: Culture cells in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Toxin Exposure: Treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, with the final DMSO concentration kept below 0.1%) for different time points (e.g., 24, 48, 72 hours). Include vehicle-treated cells as a control.

-

Cytotoxicity Assessment (MTT Assay):

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

Histopathological Staining

Objective: To visualize the structural changes in the kidney tissue.

Protocol:

-

Tissue Processing: Dehydrate the formalin-fixed kidney tissues through a series of graded alcohols, clear with xylene, and embed in paraffin wax.

-

Sectioning: Cut thin sections (4-5 µm) using a microtome and mount them on glass slides.

-

Staining (Hematoxylin and Eosin - H&E):

-

Deparaffinize and rehydrate the sections.

-

Stain with hematoxylin to stain the nuclei blue/purple.

-

Counterstain with eosin to stain the cytoplasm and extracellular matrix pink/red.

-

Dehydrate, clear, and mount the sections.

-

-

Microscopic Examination: Examine the stained sections under a light microscope to assess for histopathological changes such as tubular degeneration, necrosis, and inflammation.

TUNEL Assay for Apoptosis Detection

Objective: To detect DNA fragmentation associated with apoptosis in kidney tissue.

Protocol:

-

Tissue Preparation: Use paraffin-embedded kidney sections as described for histopathology.

-

TUNEL Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval if required by the kit manufacturer.

-

Follow the instructions of a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit. This typically involves:

-

Permeabilization of the cells.

-

Incubation with TdT enzyme and labeled nucleotides (e.g., BrdUTP).

-

Detection of the incorporated labeled nucleotides using a fluorescently labeled antibody or a colorimetric reaction.

-

-

-

Counterstaining and Imaging: Counterstain the nuclei with a fluorescent dye like DAPI (4',6-diamidino-2-phenylindole) for fluorescence microscopy.

-

Quantification: Quantify the number of TUNEL-positive (apoptotic) cells per field of view to determine the apoptotic index.

Measurement of Oxidative Stress Markers

Objective: To quantify markers of oxidative stress in kidney tissue.

Protocol:

-

Tissue Homogenization: Homogenize the snap-frozen kidney tissue in an appropriate buffer on ice.

-

Centrifugation: Centrifuge the homogenate to obtain the supernatant for analysis.

-

Assays: Use commercially available assay kits to measure:

-

Lipid Peroxidation: Malondialdehyde (MDA) levels.

-

Antioxidant Enzyme Activity: Superoxide dismutase (SOD) and catalase (CAT) activity.

-

Glutathione Levels: Reduced glutathione (GSH) and oxidized glutathione (GSSG) ratio.

-

-

Protein Quantification: Measure the protein concentration of the tissue homogenates to normalize the results.

Conclusion and Future Directions

This compound is a potent nephrotoxin that induces significant renal damage through mechanisms involving oxidative stress and apoptosis. This guide provides a framework for researchers to investigate its toxicological profile. However, several knowledge gaps remain. Future research should focus on:

-

Elucidating the specific signaling pathways in renal cells that are directly targeted by this compound.

-

Identifying sensitive and specific biomarkers for early detection of this compound-induced nephrotoxicity.

-

Investigating the potential for synergistic toxic effects with other mycotoxins.

-

Developing and evaluating potential therapeutic strategies to mitigate the nephrotoxic effects of this compound.

A deeper understanding of the molecular intricacies of this compound nephrotoxicity is crucial for safeguarding human and animal health and for the development of effective countermeasures.

References

Unraveling the Splenotoxicity of Rubratoxin B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the splenotoxicity associated with Rubratoxin B, a mycotoxin produced by Penicillium species. This document is intended for researchers, scientists, and drug development professionals investigating the toxicological effects of mycotoxins and related compounds.

Executive Summary

This compound is a known hepatotoxic, nephrotoxic, and splenotoxic mycotoxin.[1] Its effects on the spleen are characterized by congestion and hemorrhagic and degenerative lesions.[1] While the precise molecular mechanisms underlying this compound-induced splenotoxicity are not fully elucidated, evidence suggests the involvement of apoptosis and oxidative stress. This guide summarizes the current knowledge, presents relevant quantitative data, details experimental protocols for assessing splenotoxicity, and proposes signaling pathways that may be involved based on current research.

Quantitative Data on this compound Toxicity

The primary quantitative data available for this compound toxicity relates to its lethal dose (LD50) in mice. These values provide a benchmark for acute toxicity studies.

Table 1: Acute Toxicity of this compound in Mice

| Administration Route | Solvent | LD50 (mg/kg body weight) | Animal Model | Reference |

| Intraperitoneal (i.p.) | Dimethylsulfoxide | 0.22-0.43 | Mouse | [1] |

| Intraperitoneal (i.p.) | Propylene glycol | 1.42 | Male Mouse | [2] |

Note: Variations in LD50 values can be attributed to differences in solvent, strain, and sex of the animal models used.

Pathophysiology and Histopathology of Splenotoxicity

Exposure to this compound leads to observable gross and microscopic changes in the spleen.

Gross Pathology:

-

Congestion: The most consistently reported gross alteration is the congestion of the spleen.[1] This suggests a disruption of normal blood flow and architecture within the organ.

-

Splenomegaly: While not consistently quantified in the available literature, splenomegaly (enlargement of the spleen) is a potential outcome of the congestive and inflammatory processes induced by the toxin.

Histopathology:

-

Congestion: Microscopic examination reveals congestion within the splenic parenchyma.

-

Hemorrhagic and Degenerative Lesions: These lesions indicate damage to the splenic tissue and vasculature.

-

Disruption of Splenic Architecture: Chronic exposure to toxins can lead to the disorganization of the spleen's white and red pulp, affecting its immunological function.

Molecular Mechanisms of this compound-Induced Splenotoxicity

The splenotoxicity of this compound is likely a multifactorial process involving the induction of apoptosis, oxidative stress, and inflammatory responses.

Apoptosis

This compound is known to be cytotoxic and induces apoptosis. In the context of the spleen, this can lead to the depletion of lymphocyte populations, impairing the organ's immune function.

Oxidative Stress

Mycotoxins are known to induce oxidative stress by increasing the production of reactive oxygen species (ROS), leading to damage of cellular macromolecules. While direct evidence in the spleen for this compound is limited, this is a plausible mechanism contributing to its toxicity.

Inflammatory Response

Studies on other mycotoxins have shown that they can modulate the expression of cytokines in splenic lymphocytes, leading to an inflammatory response. This compound has been shown to induce the secretion of the pro-inflammatory cytokine IL-6 in other tissues, suggesting a similar mechanism may occur in the spleen.

Proposed Signaling Pathways in this compound Splenotoxicity

Based on evidence from in vitro studies and research on other mycotoxins, the following signaling pathways are proposed to be involved in this compound-induced splenotoxicity.

Mitogen-Activated Protein Kinase (MAPK) Pathway

-

Caption: Proposed MAPK signaling cascade in this compound-induced splenotoxicity.

Caption: Proposed MAPK signaling cascade in this compound-induced splenotoxicity.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

-

Caption: Hypothesized NF-κB activation pathway in this compound-induced splenic inflammation.

Caption: Hypothesized NF-κB activation pathway in this compound-induced splenic inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess this compound-induced splenotoxicity.

Animal Model and Dosing Regimen

-

Workflow for In Vivo Splenotoxicity Study

Caption: General workflow for an in vivo study of this compound splenotoxicity.

Spleen Weight and Histopathology

-

Spleen Weight:

-

At the time of sacrifice, carefully excise the spleen and remove any adhering tissue.

-

Blot the spleen dry and weigh it on an analytical balance.

-

Calculate the spleen-to-body weight ratio: (spleen weight / terminal body weight) x 100.

-

-

Histopathological Analysis:

-

Fix the spleen in 10% neutral buffered formalin for at least 24 hours.

-

Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.

-

Section the paraffin blocks at 4-5 µm thickness and mount on glass slides.

-

Deparaffinize and rehydrate the sections.

-

Stain with Hematoxylin and Eosin (H&E) for general morphology.

-

Dehydrate, clear, and mount with a coverslip.

-

Examine under a light microscope for changes in red and white pulp architecture, congestion, necrosis, and lymphocyte depletion.

-

Apoptosis Assays

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

Use paraffin-embedded spleen sections.

-

Deparaffinize and rehydrate the sections.

-

Perform antigen retrieval if required by the kit manufacturer.

-

Follow the instructions of a commercial TUNEL assay kit, which typically involves permeabilization, incubation with TdT enzyme and labeled dUTPs, and detection with a fluorescent or chromogenic substrate.

-

Counterstain nuclei with DAPI or Hematoxylin.

-

Visualize and quantify apoptotic cells using fluorescence or light microscopy.

-

-

Caspase-3 Activity Assay:

-

Homogenize fresh or frozen spleen tissue in lysis buffer provided with a commercial caspase-3 colorimetric or fluorometric assay kit.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Incubate a defined amount of protein with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate caspase-3 activity relative to a standard curve or as a fold change compared to the control group.

-

Oxidative Stress Markers

-

Lipid Peroxidation (Malondialdehyde - MDA) Assay:

-

Homogenize spleen tissue in a suitable buffer (e.g., PBS with butylated hydroxytoluene).

-

React the homogenate with thiobarbituric acid (TBA) at high temperature and acidic pH.

-

Measure the absorbance of the resulting pink-colored product at ~532 nm.

-

Quantify MDA levels using a standard curve prepared with an MDA standard.

-

-

Superoxide Dismutase (SOD) Activity Assay:

-

Prepare spleen tissue homogenate in an appropriate buffer.

-

Use a commercial SOD assay kit, which typically measures the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide anions generated by a xanthine-xanthine oxidase system.

-

Measure the absorbance at the specified wavelength and calculate the SOD activity based on the degree of inhibition.

-

-

Glutathione Peroxidase (GPx) Activity Assay:

-

Prepare spleen tissue homogenate.

-

Use a commercial GPx assay kit, which often involves a coupled reaction where GPx reduces a peroxide substrate, and the resulting oxidized glutathione (GSSG) is recycled to reduced glutathione (GSH) by glutathione reductase, with the concomitant oxidation of NADPH to NADP+.

-

Monitor the decrease in absorbance at 340 nm due to NADPH consumption to determine GPx activity.

-

DNA Damage Assessment (Comet Assay)

-

Cell Isolation:

-

Mechanically dissociate the spleen in a suitable buffer to obtain a single-cell suspension of splenocytes.

-

-

Comet Assay Procedure:

-

Embed the splenocytes in low-melting-point agarose on a microscope slide.

-

Lyse the cells in a high-salt, detergent-containing solution to remove membranes and proteins, leaving behind the nuclear DNA.

-

Subject the slides to electrophoresis under alkaline conditions to unwind the DNA and allow fragments to migrate.

-

Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

Visualize the "comets" using a fluorescence microscope and quantify DNA damage using appropriate software to measure parameters like tail length, tail moment, and percentage of DNA in the tail.

-

Western Blot Analysis for Signaling Pathways

-

Protein Extraction:

-

Homogenize spleen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p38, JNK, IκBα, and NF-κB p65.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Cytokine Analysis (ELISA)

-

Sample Preparation:

-

Homogenize spleen tissue in a buffer containing protease inhibitors.

-

Centrifuge to pellet debris and collect the supernatant.

-

Determine the total protein concentration.

-

-

ELISA Procedure:

-

Use commercial ELISA kits for specific cytokines (e.g., IL-6, TNF-α).

-

Follow the kit manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the spleen homogenate, followed by a detection antibody, an enzyme-conjugated secondary antibody, and a substrate.

-

Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

-

Conclusion

This compound exhibits clear splenotoxicity, characterized primarily by congestion and histopathological lesions. The underlying mechanisms likely involve the induction of apoptosis and oxidative stress, potentially mediated by the MAPK and NF-κB signaling pathways. Further research is warranted to provide quantitative data on the specific effects of this compound on the spleen and to definitively elucidate the signaling cascades involved. The experimental protocols detailed in this guide provide a framework for conducting such investigations, which will be crucial for a comprehensive understanding of the immunotoxic potential of this mycotoxin.

References

The Cytotoxic Enigma of Rubratoxin B: A Technical Deep Dive for Researchers

For Immediate Release

[City, State] – November 29, 2025 – Rubratoxin B, a mycotoxin produced by Penicillium species, presents a significant area of study for researchers in toxicology and drug development. This technical guide synthesizes the current understanding of this compound's cytotoxic effects on various cell lines, offering a comprehensive overview of its mechanisms of action, experimental protocols for its study, and a visual representation of the signaling pathways involved.

Abstract

This compound is a known hepatotoxic, nephrotoxic, and splenotoxic agent that exerts its effects through the induction of apoptosis, oxidative stress, and mitochondrial dysfunction.[1] This document provides a detailed examination of the cellular and molecular consequences of this compound exposure in vitro. It aims to equip researchers, scientists, and drug development professionals with a foundational understanding of this mycotoxin's cytotoxic profile, supported by experimental methodologies and visual pathway models.

Quantitative Analysis of Cytotoxicity

While specific IC50 values for this compound across a wide range of cell lines are not extensively documented in publicly available literature, the existing data indicates a potent cytotoxic effect. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxicity of a compound. It represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the general cytotoxic effects of this compound and provides a comparative context with other mycotoxins for which data is more readily available.

| Cell Line | Toxin | IC50 Value | Exposure Time | Assay |

| General | This compound | Data Not Available | - | - |

| HepG2 | Aflatoxin B1 | 16.9 µM | 48 hours | SRB |